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Compound of Interest

Compound Name: Dexloxiglumide

Cat. No.: B1670345 Get Quote

Dexloxiglumide: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and

chemical properties of Dexloxiglumide, a selective cholecystokinin type A (CCK1) receptor

antagonist. The information is curated for researchers, scientists, and professionals involved in

drug development, with a focus on data-driven insights and detailed experimental

methodologies.

Structural and Chemical Identity
Dexloxiglumide is the (R)-enantiomer of loxiglumide and is a potent and selective antagonist

of the CCK1 receptor.[1] Its chemical structure and identifying information are detailed below.
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Identifier Value

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[(3-

methoxypropyl)pentylamino]-5-oxopentanoic

acid

CAS Number 119817-90-2[2]

Chemical Formula C21H30Cl2N2O5[2]

Molecular Weight 461.38 g/mol [2]

SMILES
CCCCCN(CCCOC)C(=O)--INVALID-LINK--

NC(=O)C1=CC(=C(C=C1)Cl)Cl[2]

InChI Key QNQZBKQEIFTHFZ-GOSISDBHSA-N

Physicochemical Properties
The physicochemical properties of Dexloxiglumide are crucial for its formulation and

pharmacokinetic profile.

Property Value Source

Water Solubility 0.00555 mg/mL DrugBank Online

pKa (Strongest Acidic) 4.05 DrugBank Online

pKa (Strongest Basic) -1.2 DrugBank Online

LogP 3.23 DrugBank Online

Protein Binding 94-98% DrugBank Online

Mechanism of Action and Signaling Pathways
Dexloxiglumide functions as a competitive antagonist at the cholecystokinin type 1 (CCK1)

receptor. The CCK1 receptor, a G-protein coupled receptor (GPCR), is primarily found in the

gallbladder, pancreas, and parts of the central nervous system. Its activation by the

endogenous ligand cholecystokinin (CCK) triggers a cascade of intracellular signaling events.
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The CCK1 receptor can couple to multiple G proteins, primarily Gq/11 and to a lesser extent,

Gs. This dual coupling leads to the activation of distinct downstream signaling pathways.

Furthermore, like many GPCRs, the CCK1 receptor can also signal through β-arrestin-

mediated pathways.

Gq-Mediated Signaling Pathway
The canonical signaling pathway for the CCK1 receptor is through its coupling to Gq/11

proteins. This pathway is central to the physiological effects of CCK, such as gallbladder

contraction and pancreatic enzyme secretion.
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CCK1 Receptor Gq-Mediated Signaling Pathway

Gs-Mediated and β-Arrestin Signaling Pathways
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In addition to Gq coupling, the CCK1 receptor can also couple to Gs proteins, leading to the

activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Furthermore,

upon activation, the CCK1 receptor can recruit β-arrestins, which mediate receptor

desensitization and internalization, and can also initiate their own signaling cascades,

independent of G-protein activation.
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CCK1 Receptor Gs and β-Arrestin Signaling

Pharmacological and Pharmacokinetic Profile
In Vitro Pharmacology
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Dexloxiglumide's potency as a CCK1 receptor antagonist has been characterized in various in

vitro assays.

Parameter Species/Tissue Assay Type Value Reference

IC50 Rat Pancreas
[125I]-CCK-8

Binding
130 nM (18)

pA2
Guinea Pig

Gallbladder

Functional

Antagonism
6.41 (19)

pA2
Human

Gallbladder

Functional

Antagonism
6.95

ID50 Rat

Inhibition of

CCK-8 induced

delay of gastric

emptying

1.14 mg/kg

Pharmacokinetics
Pharmacokinetic studies have been conducted in both humans and dogs, providing valuable

data on the absorption, distribution, metabolism, and excretion of Dexloxiglumide.

Table 3.2.1: Pharmacokinetic Parameters of Dexloxiglumide in Humans (Single Oral Dose)

Dose
Cmax
(µg/mL)

Tmax (h)
AUC
(µg·h/mL)

T½ (h) Reference

100 mg 1.7 ± 0.6 0.9 - 1.6 4.4 ± 3.3 2.6 - 3.3

200 mg 5.4 ± 1.7 0.9 - 1.6 8.6 ± 3.6 2.6 - 3.3

400 mg 11.9 ± 4.7 0.9 - 1.6 18.3 ± 5.9 2.6 - 3.3

200 mg (14C) 2.2 ~1.5 - -

Table 3.2.2: Pharmacokinetic Parameters of Dexloxiglumide in Humans (Repeated Oral Dose

- t.i.d.)
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Dose Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Reference

100 mg 2.4 ± 1.3 1.1 - 1.6 5.9 ± 3.0

200 mg 7.1 ± 2.9 1.1 - 1.6 16.0 ± 8.8

400 mg 15.3 ± 2.7 1.1 - 1.6 50.8 ± 38.1

Table 3.2.3: Pharmacokinetic Parameters of Dexloxiglumide in Dogs

Parameter Value (Male) Value (Female) Reference

Clearance

(mL/min/kg)
30.7 27.0

Volume of Distribution

(Vss, L/kg)
0.34 0.27

Systemic Availability

(%)
~33 ~33

Plasma Protein

Binding (%)
89 89

Experimental Protocols
Radioligand Binding Assay for CCK1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the CCK1 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1670345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Membranes from
CCK1R-expressing cells

Add to 96-well plate:
- Membranes

- Radioligand ([125I]CCK-8)
- Test Compound (e.g., Dexloxiglumide)

Incubate at 30°C for 60 minutes

Rapid Filtration through
GF/C filters

Wash filters with ice-cold buffer

Quantify radioactivity
(Scintillation Counting)

Data Analysis:
- Determine IC50

- Calculate Ki

End

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Materials:
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Radioligand: [125I]-Bolton-Hunter labeled CCK-8 (PerkinElmer or equivalent).

Membrane Preparation: Membranes from cells stably expressing the human CCK1 receptor

(e.g., CHO-K1 or HEK293 cells).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Test Compound: Dexloxiglumide or other compounds of interest, serially diluted.

Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

Scintillation Counter.

Procedure:

Membrane Preparation: Homogenize CCK1R-expressing cells in cold lysis buffer and

prepare a membrane fraction by differential centrifugation. Resuspend the final membrane

pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA

assay).

Assay Setup: In a 96-well plate, add the following in triplicate:

50 µL of assay buffer (for total binding) or unlabeled CCK-8 (for non-specific binding) or

test compound at various concentrations.

50 µL of radioligand ([125I]CCK-8) at a final concentration close to its Kd value.

100 µL of the membrane preparation.

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the

cell harvester.
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Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound

radioligand.

Counting: Dry the filters and measure the radioactivity retained on each filter using a

scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific

radioligand binding) using non-linear regression analysis.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

In Vitro Guinea Pig Gallbladder Contraction Assay
This protocol describes a functional assay to evaluate the antagonistic effect of compounds on

CCK-8-induced contraction of isolated guinea pig gallbladder strips.

Materials:

Animals: Male guinea pigs (250-350 g).

Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5,

KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. Gassed with 95% O2 and 5% CO2

to maintain pH 7.4.

Agonist: Cholecystokinin octapeptide (CCK-8).

Test Compound: Dexloxiglumide or other antagonists.

Organ Bath System: With isometric force transducers.
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Procedure:

Tissue Preparation:

Humanely euthanize a guinea pig.

Immediately excise the gallbladder and place it in ice-cold Krebs solution.

Carefully remove any adhering connective and fatty tissue.

Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

Mounting:

Suspend the gallbladder strips in organ baths containing Krebs solution maintained at

37°C and continuously gassed with 95% O2 and 5% CO2.

Attach one end of the strip to a fixed hook and the other end to an isometric force

transducer.

Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least

60 minutes, with washes every 15 minutes.

Contraction Studies:

Agonist Dose-Response: To determine the potency of CCK-8, add it cumulatively to the

organ bath in increasing concentrations (e.g., 10^-11 to 10^-6 M) and record the

contractile response.

Antagonist Evaluation:

Pre-incubate the tissue with the antagonist (e.g., Dexloxiglumide) at a specific

concentration for a set period (e.g., 20-30 minutes).

Perform a cumulative dose-response curve for CCK-8 in the presence of the antagonist.

Repeat this with several concentrations of the antagonist.
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Data Analysis:

Measure the peak contractile force at each agonist concentration.

Construct dose-response curves for CCK-8 in the absence and presence of the

antagonist.

Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the

antagonist concentration. The x-intercept of the linear regression gives the pA2 value,

which is a measure of the antagonist's affinity. A slope not significantly different from unity

suggests competitive antagonism.

Synthesis Outline
The synthesis of Dexloxiglumide can be achieved through a multi-step process, a summary of

which is presented in the workflow below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1670345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Materials

N-(benzyloxycarbonyl)-D-glutamic
acid 5-benzyl ester N-(3-methoxypropyl)-N-pentylamine

3,4-dichlorobenzoyl chlorideCondensation
(Ethyl chloroformate, Triethylamine)

Amide Formation

Debenzylation
(H₂, Pd/C)

Intermediate with
free amino group

Acylation
(NaOH)

Dexloxiglumide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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